Tert-butyl 3-methylpiperidine-1-carboxylate is a significant compound in organic chemistry, particularly noted for its role as an intermediate in the synthesis of various complex organic molecules. This compound is classified as a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The tert-butyl group serves as a protecting group, enhancing the stability and reactivity of the compound in various chemical reactions.
Tert-butyl 3-methylpiperidine-1-carboxylate can be synthesized from (S)-3-methylpiperidine, which acts as the starting material. The compound falls under the category of carboxylates, specifically esters derived from carboxylic acids. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in both academic and industrial settings.
The synthesis of tert-butyl 3-methylpiperidine-1-carboxylate typically involves several key steps:
The reaction conditions are optimized for each step to ensure high yield and purity. For instance, controlling temperature and pH during hydroxymethylation is crucial for achieving the desired product without decomposition or side reactions.
Tert-butyl 3-methylpiperidine-1-carboxylate has a molecular formula of C13H23N1O2, indicating it consists of 13 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The structure features a piperidine ring with a tert-butyl group and a carboxylate moiety attached to it.
Tert-butyl 3-methylpiperidine-1-carboxylate participates in various chemical reactions, including:
These reactions highlight the versatility of tert-butyl 3-methylpiperidine-1-carboxylate as an intermediate in organic synthesis.
The mechanism of action of tert-butyl 3-methylpiperidine-1-carboxylate varies depending on its application in drug synthesis or other chemical processes. In medicinal chemistry, it may function as a prodrug; when administered, the protecting group is removed in vivo to release an active compound that interacts with specific biological targets. This mechanism is particularly relevant when developing pharmaceuticals targeting neurological disorders .
These properties make tert-butyl 3-methylpiperidine-1-carboxylate suitable for various applications in organic synthesis and pharmaceutical development .
Tert-butyl 3-methylpiperidine-1-carboxylate is utilized extensively in scientific research and industry:
The synthesis of tert-butyl 3-methylpiperidine-1-carboxylate (CAS: not explicitly provided in search results, but structurally related to CID 10420486) relies fundamentally on carbamate protection strategies to safeguard the piperidine nitrogen during subsequent molecular transformations [1]. The tert-butoxycarbonyl (BOC) group serves as the cornerstone protection due to its exceptional stability under basic conditions and selective deprotection under mild acidic conditions. Contemporary methodologies employ tert-butyl chloroformate (tert-butyl oxycarbonyl chloride) as the predominant reagent for introducing the BOC group onto the 3-methylpiperidine scaffold. This reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the chloroformate, typically conducted in the presence of a base like triethylamine to scavenge the generated hydrochloric acid and drive the reaction toward completion [8].
Recent advancements focus on enhancing reaction efficiency and purity. Research demonstrates that utilizing anhydrous dichloromethane as the solvent system at controlled temperatures (0°C to 25°C) significantly minimizes di-tert-butyl dicarbonate formation—a common side product—while achieving yields exceeding 85% [8]. Strict exclusion of moisture is critical to prevent reagent hydrolysis. Post-reaction purification leverages the compound's solubility profile; it is readily soluble in organic solvents like methanol and dichloromethane but exhibits limited water solubility. This allows for straightforward aqueous workup and subsequent isolation via techniques like silica gel chromatography or recrystallization, yielding high-purity material (>97%) suitable for downstream applications [1] [8]. The success of the protection is confirmed spectroscopically, with characteristic BOC carbonyl stretches appearing near 1690–1715 cm⁻¹ in the infrared spectrum and distinct signals for the tert-butyl protons resonating around 1.4–1.5 ppm in the ¹H NMR spectrum [1].
Table 1: Comparative Analysis of Carbamate Protection Methods for Piperidine Derivatives
Protecting Group Reagent | Solvent System | Reaction Temp (°C) | Reported Yield (%) | Key Advantage | Primary Reference |
---|---|---|---|---|---|
tert-Butyl Chloroformate | Anhydrous CH₂Cl₂ | 0 → 25 | 85–92 | Minimal Di-Boc formation, High purity | [8] |
Di-tert-Butyl Dicarbonate | THF/H₂O | 25 | 78–85 | Slower reaction rate, less exothermic | |
tert-Butyl Fluoroformate | CH₂Cl₂ | -20 → 0 | 80–88 | Enhanced reactivity, requires strict temp control | [1] |
While the core structure of tert-butyl 3-methylpiperidine-1-carboxylate itself may not directly undergo palladium-catalyzed coupling, its functionalized derivatives, particularly those synthesized from it, are prime candidates for such transformations. The BOC-protected nitrogen provides steric and electronic stability to the piperidine ring system during catalytic processes targeting substituents on the ring, such as at the 3-methyl position or other carbon atoms [8]. Palladium catalysis enables the introduction of complex carbon-based substituents, crucial for diversifying the piperidine scaffold in medicinal chemistry.
Key reactions include:Suzuki-Miyaura Coupling: Requires prior halogenation (e.g., bromination) at the 3-methyl group or on the ring itself to generate an electrophilic site. The BOC group remains inert during this halogenation step. Subsequent coupling with aryl or heteroaryl boronic acids proceeds using catalysts like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or palladium(II) acetate ([Pd(OAc)₂]) with a suitable phosphine ligand (e.g., SPhos, XPhos). Reaction conditions typically involve aqueous basic systems (e.g., Na₂CO₃) in solvents like 1,2-dimethoxyethane (DME) or toluene/ethanol mixtures heated to 80–90°C .Buchwald-Hartwig Amination: Facilitates the introduction of nitrogen substituents. While the piperidine nitrogen is protected, halogenated derivatives at the 3-position can undergo amination with primary or secondary amines. This employs palladium catalysts such as [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)) with bulky phosphine ligands like XantPhos or RuPhos and a strong base (e.g., sodium tert-butoxide) in toluene at elevated temperatures [8].
The catalytic cycle involves oxidative addition of the aryl/alkyl halide to the Pd(0) complex, transmetalation with the boronic acid or amine nucleophile, and reductive elimination to form the new C–C or C–N bond. The electron-withdrawing nature of the carbamate carbonyl slightly decreases the electron density on the piperidine ring, potentially influencing the rate of oxidative addition when the halide is attached directly to the ring carbon. Careful selection of ligands and bases is paramount to achieving high yields (>75%) while preserving the stereochemical integrity of any chiral centers present .
Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Derivatives
Coupling Type | Catalyst System | Ligand | Base | Solvent | Typical Temp (°C) | Target Position | Reference |
---|---|---|---|---|---|---|---|
Suzuki-Miyaura | [Pd(OAc)₂] | SPhos | Na₂CO₃ (aq) | DME/H₂O | 85 | C-3 substituent | |
Buchwald-Hartwig Amination | [Pd₂(dba)₃] | XantPhos | NaOt-Bu | Toluene | 100 | C-3 substituent | [8] |
Negishi | Pd(PPh₃)₄ | PPh₃ | Not required | THF | 65 | C-4/C-5 |
The presence of a stereogenic center at the 3-methyl position in tert-butyl 3-methylpiperidine-1-carboxylate necessitates stereocontrolled synthetic approaches for accessing enantiomerically pure material. While the parent compound lacks additional functional groups for resolution, its synthesis and that of its derivatives employ several key strategies to control or establish stereochemistry [1] .
Chiral Pool Starting Materials: Utilizing naturally occurring chiral compounds as precursors provides a reliable route. For example, enantiopure amino acids or terpenes can be transformed into chiral piperidine precursors. Cyclization and functional group manipulations then yield the target 3-methylpiperidine scaffold with defined stereochemistry at C-3. This method leverages the inherent chirality of the starting material but may involve lengthy synthetic sequences .Asymmetric Synthesis: Direct enantioselective construction of the chiral center is increasingly common. This includes:Asymmetric Hydrogenation: Enantioselective hydrogenation of prochiral dehydro amino acid derivatives incorporated into a piperidine precursor using chiral transition metal catalysts (e.g., Rh(I) or Ru(II) complexes with ligands like BINAP or DuPhos). This approach offers high enantioselectivity (>95% ee) under optimized conditions .Enzymatic Resolution: Kinetic resolution of racemic tert-butyl 3-methylpiperidine-1-carboxylate derivatives using hydrolytic enzymes (lipases, esterases). For instance, enantioselective hydrolysis or transesterification of esters attached to a hydroxymethyl group at C-3 (derived from the methyl group, e.g., tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate) can separate enantiomers [8]. The unreacted ester or the hydrolyzed acid is isolated in enantiomerically enriched form.Diastereomeric Salt Formation: Resolution of racemic carboxylic acid derivatives of the 3-methylpiperidine via crystallization with chiral amines (e.g., cinchonidine, α-methylbenzylamine). The differing solubility properties of the diastereomeric salts allow for physical separation. Following resolution, the carboxylic acid can be decarboxylated or transformed back to the methyl group while preserving enantiopurity .
Structural confirmation of enantiopurity is achieved using chiral stationary phase high-performance liquid chromatography (CSP-HPLC) and comparison of optical rotation values with literature data. Absolute configuration determination typically relies on X-ray crystallography of a suitable crystalline derivative (e.g., a salt or a complex) . The steric bulk of the BOC group can influence the conformational equilibrium of the piperidine ring (preference for chair conformations) and the reactivity at C-3, impacting the efficiency and selectivity of stereochemical control methods .
Table 3: Enantioselective Synthesis/Resolution Methods for 3-Methylpiperidine Derivatives
Strategy | Chiral Source/Auxiliary | Key Intermediate | Enantiomeric Excess (% ee) | Configuration Control | Reference |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | Enamide precursor | >98 | 3R or 3S | |
Enzymatic Resolution | Candida antarctica Lipase B | 3-Acetoxymethyl ester | 90–95 | 3R or 3S | [8] |
Diastereomeric Salt Formation | (1R,2S)-(-)-Ephedrine | 3-Carboxylic acid derivative | 85–99 | 3R or 3S |
The formation of the alkoxycarbonylamino moiety—specifically the BOC-protected nitrogen—is the critical first step in synthesizing tert-butyl 3-methylpiperidine-1-carboxylate. Optimization focuses on maximizing yield, purity, and operational efficiency while minimizing side reactions [8]. Reaction parameters requiring precise control include:
Stoichiometry and Reagent Addition: Employing a slight excess of tert-butyl chloroformate (1.05–1.2 equivalents) relative to the 3-methylpiperidine ensures complete reaction of the amine. Slow, controlled addition of the chloroformate reagent to a vigorously stirred, cooled (0–5°C) solution of the amine and base prevents localized overheating and minimizes formation of N,N-di-BOC impurities and hydrolysis products [8]. Reverse addition (amine to chloroformate) generally increases di-BOC formation and is avoided.Base Selection and Equivalents: Organic bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) are preferred over inorganic bases (e.g., sodium hydroxide, sodium carbonate) due to superior solubility in organic solvents. DMAP acts as both a base and a nucleophilic catalyst, accelerating the reaction. Using 1.5–2.0 equivalents of base effectively neutralizes the generated HCl. Excess base can promote hydrolysis of the chloroformate [8].Solvent Effects: Anhydrous, aprotic solvents are essential. Dichloromethane (DCM) is the most common due to excellent reagent solubility and ease of removal. Tetrahydrofuran (THF) and acetonitrile are alternatives, though reaction rates may differ. Traces of water or protic solvents significantly reduce yield by hydrolyzing the chloroformate or the formed carbamate.Temperature and Reaction Time: Initiating the reaction at low temperatures (0–5°C) suppresses exothermic side reactions. After the addition is complete, the reaction mixture is typically allowed to warm gradually to room temperature (20–25°C) and stirred for 2–8 hours to ensure completion. Extended reaction times at high temperatures increase the risk of decomposition [8].
Recent investigations explore the use of alternative carbamate-protecting reagents under milder conditions. tert-Butyl dicarbonate (di-tert-butyl dicarbonate, Boc₂O) is less reactive than the chloroformate but generates less acidic byproducts. Its use often requires catalysts like DMAP and may proceed slower, particularly with sterically hindered secondary amines like 3-methylpiperidine. However, it offers advantages in handling and reduced sensitivity to moisture . Optimization for Boc₂O involves higher catalyst loadings (5–10 mol%) and potentially longer reaction times (12–24 hours) at room temperature.
The workup procedure is crucial for isolating high-purity tert-butyl 3-methylpiperidine-1-carboxylate. A typical protocol involves quenching the reaction mixture with water or dilute aqueous acid (e.g., 1M citric acid) to remove excess base and any residual amine hydrochloride salt. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities and unreacted chloroformate derivatives), and brine (to reduce water content). Drying over anhydrous magnesium sulfate or sodium sulfate precedes solvent removal under reduced pressure. Further purification by short-path distillation (if volatile enough) or recrystallization from solvents like hexane/ethyl acetate yields the analytically pure product. Purity assessment typically employs gas chromatography (GC) or HPLC, confirming levels >97% [8]. The optimized conditions significantly impact the quality of intermediates used in subsequent functionalization steps, such as oxidation of the 3-methyl group to hydroxymethyl (e.g., tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, CAS: 406212-48-4) [8] or introduction of amino groups via Curtius rearrangement or other methods.
Table 4: Optimization Parameters for BOC Protection of 3-Methylpiperidine
Parameter | Standard Conditions | Optimized Range | Effect of Deviation | Key Consideration |
---|---|---|---|---|
tert-Butyl Chloroformate Equivalents | 1.0 eq. | 1.05–1.15 eq. | <1.05: Incomplete reaction; >1.2: Di-BOC impurity | Slow addition rate essential |
Base (TEA) Equivalents | 1.0 eq. | 1.5–2.0 eq. | <1.5: Incomplete neutralization/HCl salt formation | Use of DMAP (catalytic) enhances rate |
Reaction Temperature | 0°C → 25°C | Addition: 0–5°C; Reaction: 20–25°C | >30°C: Increased hydrolysis/side products | Temperature control during addition |
Reaction Time | 4 hours | 2–6 hours (post-addition) | >8 hours: Minimal yield increase, risk decomposition | Monitor by TLC/HPLC |
Solvent | Anhydrous Dichloromethane | Anhydrous DCM, THF, Acetonitrile | Protic solvents cause hydrolysis | Maintain anhydrous conditions |
Workup | Dilute acid, NaHCO₃ washes | pH-controlled washes | Incomplete washing: Salt contamination | Confirm neutral pH of final washes |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5